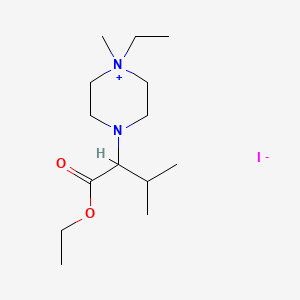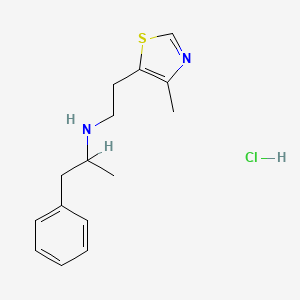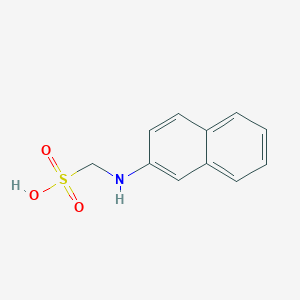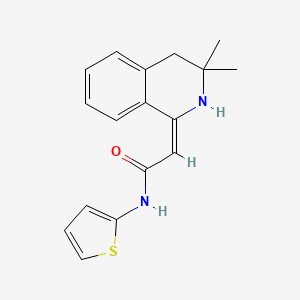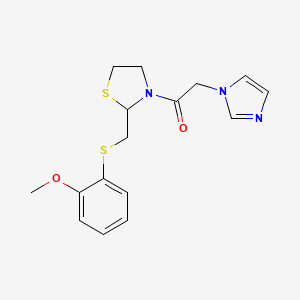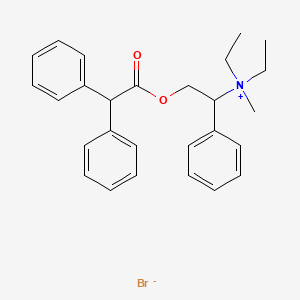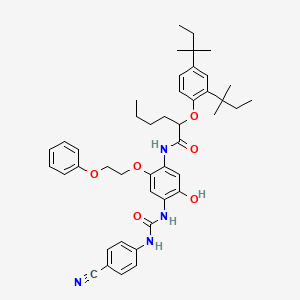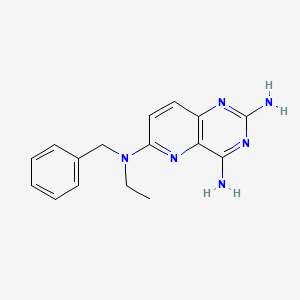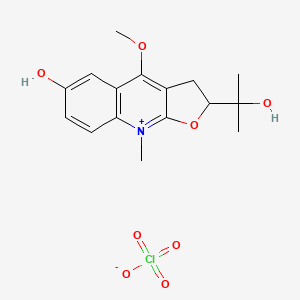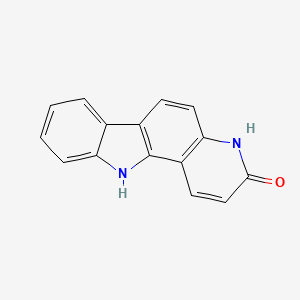
3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- is a heterocyclic compound that belongs to the class of pyridocarbazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- includes a fused ring system that combines pyridine and carbazole moieties, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with a suitable carbazole derivative in the presence of a strong acid like sulfuric acid can lead to the formation of the desired compound. Microwave-assisted synthesis has also been employed to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more cost-effective and scalable.
化学反应分析
Types of Reactions
3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the fused ring system, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in the reactions of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products with high selectivity and yield.
Major Products Formed
The major products formed from the reactions of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to various substituted pyridocarbazole compounds .
科学研究应用
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and materials.
Medicine: Due to its biological activities, the compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to intercalate with DNA, thereby inhibiting the replication and transcription processes. This intercalation can lead to the induction of apoptosis in cancer cells. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage .
相似化合物的比较
3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- can be compared with other similar compounds, such as:
Ellipticine: A well-known anticancer agent that also intercalates with DNA.
Carbazole: The parent compound of the pyridocarbazole family, known for its diverse biological activities.
Pyrido[2,3-a]carbazoles: A class of compounds with similar fused ring systems and biological activities.
The uniqueness of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- lies in its specific structural features and the resulting chemical and biological properties that make it a promising candidate for further research and development.
属性
CAS 编号 |
127040-41-9 |
|---|---|
分子式 |
C15H10N2O |
分子量 |
234.25 g/mol |
IUPAC 名称 |
4,11-dihydropyrido[3,2-a]carbazol-3-one |
InChI |
InChI=1S/C15H10N2O/c18-14-8-6-11-13(16-14)7-5-10-9-3-1-2-4-12(9)17-15(10)11/h1-8,17H,(H,16,18) |
InChI 键 |
HFULBEVJRFLVNX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)NC(=O)C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


